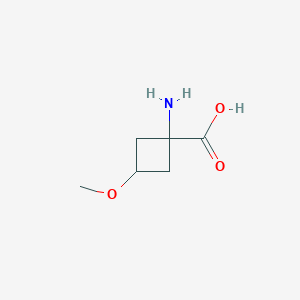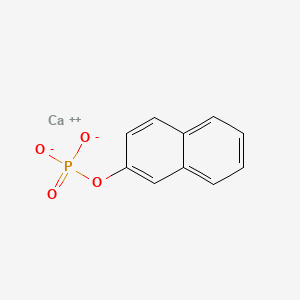
Calcium naphthalen-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium naphthalen-2-yl phosphate is an organophosphate compound that combines calcium ions with naphthalen-2-yl phosphate
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium naphthalen-2-yl phosphate can be synthesized through a reaction between calcium salts and naphthalen-2-yl phosphate. One common method involves the precipitation of this compound from an aqueous solution containing calcium chloride and sodium naphthalen-2-yl phosphate. The reaction is typically carried out at room temperature with constant stirring to ensure complete precipitation .
Industrial Production Methods
Industrial production of this compound often involves large-scale precipitation methods similar to the laboratory synthesis. The process may include additional steps such as filtration, washing, and drying to obtain a pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Calcium naphthalen-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The naphthalen-2-yl group can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yl phosphate derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new chemical groups into the naphthalen-2-yl moiety .
Scientific Research Applications
Calcium naphthalen-2-yl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and as a component in medical imaging agents.
Industry: This compound is used in the production of specialty chemicals and materials, including coatings and polymers
Mechanism of Action
The mechanism of action of calcium naphthalen-2-yl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, influencing various cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-naphthyl dihydrogen phosphate: An aryl phosphate resulting from the formal condensation of phosphoric acid with 2-naphthol.
1-naphthyl phosphate, calcium salt trihydrate: A similar compound with a different naphthyl group position.
Uniqueness
Calcium naphthalen-2-yl phosphate is unique due to its specific combination of calcium ions and naphthalen-2-yl phosphate, which imparts distinct chemical and physical properties.
Properties
CAS No. |
83817-45-2 |
|---|---|
Molecular Formula |
C10H7CaO4P |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
calcium;naphthalen-2-yl phosphate |
InChI |
InChI=1S/C10H9O4P.Ca/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+2/p-2 |
InChI Key |
MPIBXADBMJKANU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Ca+2] |
Related CAS |
13095-41-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


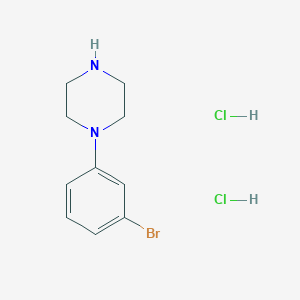
![N-[3-(1-Imidazolyl)propyl]-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12277244.png)


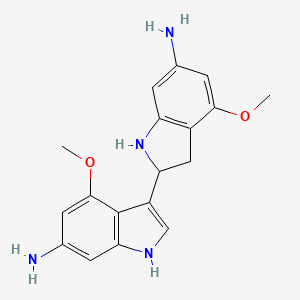
![tetrasodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12277267.png)
![[3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12277273.png)
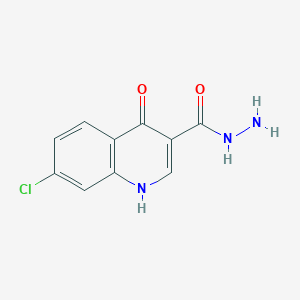
![Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate](/img/structure/B12277282.png)
![2,4-Bis{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidine](/img/structure/B12277285.png)
![2-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-imidazole](/img/structure/B12277286.png)

![N-[cyclopropyl(4-nitrophenyl)-lambda4-sulphanylidene]-2,2,2-trifluoroacetamide](/img/structure/B12277301.png)
